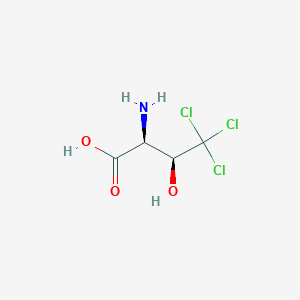
4,4,4-Trichloro-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trichloro-L-threonine is a synthetic amino acid derivative characterized by the presence of three chlorine atoms attached to the fourth carbon of the threonine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trichloro-L-threonine typically involves the chlorination of L-threonine. One common method includes the reaction of L-threonine with thionyl chloride, which facilitates the substitution of hydrogen atoms with chlorine atoms. The reaction is carried out under controlled conditions to ensure the selective chlorination of the fourth carbon atom.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process includes the chlorination step followed by purification techniques such as recrystallization or chromatography to obtain the pure compound. The scalability of the production process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trichloro-L-threonine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The compound can undergo hydrolysis, leading to the formation of corresponding acids and alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted threonine derivatives, carboxylic acids, and alcohols, depending on the reaction conditions and reagents used.
Scientific Research Applications
4,4,4-Trichloro-L-threonine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a potential inhibitor of specific enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4,4,4-Trichloro-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms enhances its reactivity and binding affinity, leading to the inhibition or modulation of the target’s activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-L-threonine: Similar in structure but with fluorine atoms instead of chlorine.
Chlorobutanol: Another chlorinated compound with different applications.
Uniqueness
4,4,4-Trichloro-L-threonine is unique due to its specific substitution pattern and the presence of three chlorine atoms, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
62643-24-7 |
|---|---|
Molecular Formula |
C4H6Cl3NO3 |
Molecular Weight |
222.45 g/mol |
IUPAC Name |
(2S,3S)-2-amino-4,4,4-trichloro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H6Cl3NO3/c5-4(6,7)2(9)1(8)3(10)11/h1-2,9H,8H2,(H,10,11)/t1-,2-/m0/s1 |
InChI Key |
RXNOQOFFPUDSNH-LWMBPPNESA-N |
Isomeric SMILES |
[C@H]([C@@H](C(Cl)(Cl)Cl)O)(C(=O)O)N |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)O)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















